molecular formula C10H9NO2 B092850 2-(hydroxymethyl)quinolin-8-ol CAS No. 17018-82-5

2-(hydroxymethyl)quinolin-8-ol

Cat. No.: B092850
CAS No.: 17018-82-5
M. Wt: 175.18 g/mol
InChI Key: OVTWNESWWNQFRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)quinolin-8-ol typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent. This method is a variation of the Skraup reaction, which is commonly used for the synthesis of quinoline derivatives . The reaction conditions often include the use of a mineral acid and an oxidizing agent such as o-nitrophenol. The acrolein is usually introduced as a vapor, which may be diluted with nitrogen to improve the yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically recovered through

Biological Activity

2-(Hydroxymethyl)quinolin-8-ol, a derivative of the quinoline family, has garnered significant attention due to its diverse biological activities. This compound, with the molecular formula C10H9NO2, exhibits properties that make it valuable in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

The synthesis of this compound typically involves the reaction of o-aminophenol with acrolein or its derivatives under oxidizing conditions, a method reminiscent of the Skraup reaction used for synthesizing quinoline derivatives. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity against a range of pathogens. For instance, studies have shown that compounds based on the 8-hydroxyquinoline core exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves chelation of essential metal ions required for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with this structure have been shown to inhibit cancer cell proliferation in several human cancer lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and disrupt cellular signaling pathways involved in cancer progression .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. It has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Derivatives of 8-hydroxyquinoline have shown promise in chelating iron and other metal ions implicated in oxidative stress, which is a contributing factor in neurodegeneration . For example, compounds like clioquinol have reached clinical trials for their neuroprotective effects.

The biological activity of this compound is largely attributed to its ability to chelate metal ions, which plays a crucial role in its antimicrobial and anticancer properties. The chelation disrupts metal-dependent enzymatic processes within microbial cells and cancer cells, leading to cell death. Additionally, the compound may exert antioxidant effects by scavenging free radicals .

Case Studies

StudyFindings
Vaidya & Cannon (1959)Synthesis of derivatives exhibiting antifungal and antibacterial properties.
Lam et al. (2016)Demonstrated antiangiogenic activity inhibiting endothelial cell growth.
Gao et al. (2014)Developed gold nanoparticle sensors using 8-hydroxyquinoline for detecting mercury ions in water samples.

These studies highlight the versatile applications of this compound across various fields, from environmental science to pharmacology.

Scientific Research Applications

Medicinal Chemistry

Antineurodegenerative Properties
2-(Hydroxymethyl)quinolin-8-ol exhibits significant potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to chelate metal ions is crucial in restoring metal homeostasis, which is often disrupted in these conditions. Research has shown that derivatives of 8-HQ can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby providing neuroprotective effects .

Case Study: Clioquinol and Its Derivatives
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an 8-HQ derivative, demonstrated efficacy in reducing amyloid plaques in transgenic mice models of Alzheimer’s disease. Although its clinical development faced challenges due to safety concerns, it paved the way for further research into safer analogs like PBT2, which continues to be evaluated for similar therapeutic effects .

Metal Chelation

Chelating Agent for Metal Ions
this compound acts as a potent chelator for various metal ions including Zn²⁺, Cu²⁺, and Fe³⁺. This property is particularly useful in medical applications where metal imbalances can lead to toxicity or disease. The compound's ability to form stable complexes with these ions makes it valuable in both therapeutic and analytical contexts .

Applications in Environmental Science
In addition to its medicinal uses, this compound is employed in environmental monitoring as a fluorescent chemosensor for detecting metal ions. The chelation process enhances fluorescence, enabling sensitive detection of metals that may pose environmental hazards .

Drug Development

Hybrid Drug Design
Recent research has focused on synthesizing hybrid compounds that combine this compound with other pharmacologically active moieties. For instance, the incorporation of indole structures has been shown to enhance binding affinity and selectivity for target metal ions while improving overall bioactivity against neurodegenerative conditions .

Table: Summary of Applications

Application Area Details
Medicinal ChemistryAntineurodegenerative effects; inhibition of amyloid-beta aggregation
Metal ChelationChelation of Zn²⁺, Cu²⁺, Fe³⁺; applications in toxicology and environmental monitoring
Drug DevelopmentHybrid compounds with enhanced pharmacological profiles

Properties

IUPAC Name

2-(hydroxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-5,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTWNESWWNQFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344901
Record name 2-Quinolinemethanol, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17018-82-5
Record name 2-Hydroxymethyl-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17018-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinemethanol, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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